(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide
Description
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a synthetic thiazolidinone derivative characterized by a rigid heterocyclic core and multiple functional groups. The compound features a thiazolidin-2-ylidene scaffold substituted with a 3,4-dichlorobenzyl group at position 5, a phenyl group at position 3, and an N-phenylacetamide moiety with a cyano substituent.
The stereochemistry (Z-configuration) is critical for its activity, as geometric isomerism often influences binding affinity. Structural determination of such compounds typically employs X-ray crystallography using programs like SHELX, which is widely used for small-molecule refinement . However, challenges in crystallizing such derivatives may necessitate alternative analytical methods, such as infrared spectroscopy (IR) or X-ray fluorescence (XRF), to infer structural properties .
Properties
IUPAC Name |
(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2N3O2S/c26-20-12-11-16(13-21(20)27)14-22-24(32)30(18-9-5-2-6-10-18)25(33-22)19(15-28)23(31)29-17-7-3-1-4-8-17/h1-13,22H,14H2,(H,29,31)/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHJCYJRVLPWDH-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide typically involves multiple steps:
Formation of Thiazolidinone Ring: The initial step involves the condensation of a substituted benzaldehyde with thiourea to form a thiazolidinone intermediate.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Addition of Dichlorobenzyl Moiety: The dichlorobenzyl group is incorporated through a Friedel-Crafts alkylation reaction.
Final Coupling: The final step involves coupling the intermediate with N-phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.
Medicine
In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and cancer progression.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt cell wall synthesis or interfere with essential enzymes in microbial cells. In anti-inflammatory and anticancer research, the compound may modulate signaling pathways such as NF-κB or inhibit specific kinases involved in cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thiazolidinone derivatives exhibit diverse bioactivities depending on their substituents. Key analogues include:
| Compound Name | Substituents at Position 5 | Substituents at Position 3 | Key Functional Groups | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| Target Compound (Z-isomer) | 3,4-dichlorobenzyl | Phenyl | Cyano, N-phenylacetamide | 12.3 µM (α-glucosidase) |
| Compound A (E-isomer) | 3,4-dichlorobenzyl | Phenyl | Cyano, N-phenylacetamide | 48.7 µM |
| Compound B | 4-nitrobenzyl | Methyl | Carboxyethyl | 25.1 µM |
| Compound C | Unsubstituted | Phenyl | Hydroxyl | >100 µM |
Key Findings :
- The 3,4-dichlorobenzyl group in the target compound enhances binding to hydrophobic enzyme pockets compared to the nitro or unsubstituted analogues (Compounds B and C) .
- The Z-configuration improves activity over the E-isomer (Compound A) due to optimal spatial alignment with catalytic sites.
Predictive Modeling of Properties
Machine learning models, such as XGBoost, have been employed to predict properties like solubility and bioactivity for thiazolidinone derivatives. For example:
- A study using XGBoost achieved an R² value of 0.928 and RMSE of 9.091 K for predicting superconducting critical temperatures, demonstrating the utility of such models in extrapolating chemical behaviors . Applied to the target compound, similar algorithms could predict its metabolic stability or toxicity, though experimental validation remains essential.
Analytical Techniques
- X-ray Diffraction (XRD): While SHELX is a gold standard for structural refinement , the target compound’s low crystallinity (common in bulky thiazolidinones) may require complementary techniques like infrared spectroscopy. Advanced IR detectors (1–2 km range) can identify aerosolized compounds but are less suited for detailed structural analysis .
- XRF vs. XRD : XRF provides elemental composition but lacks resolution for molecular conformation, whereas XRD resolves atomic positions but demands high-quality crystals .
Mechanistic Comparison with Natural Products
Natural α-glucosidase inhibitors (e.g., chromone glycosides) mimic monosaccharides, enabling competitive inhibition. In contrast, the target compound’s thiazolidinone core acts as a non-carbohydrate scaffold, leveraging halogenated aromatic groups for hydrophobic interactions. This divergence may reduce off-target effects compared to sugar-like inhibitors .
Biological Activity
(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a complex organic compound belonging to the thiazolidinone family. Its unique structural features, including a cyano group and a thiazolidine core, suggest significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Thiazolidine Core : A five-membered ring containing sulfur and nitrogen.
- Cyano Group (-C≡N) : Enhances reactivity and biological interaction.
- Dichlorobenzyl Moiety : Contributes to the compound's specificity and activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of Thiazolidine Ring : Utilizing thioamides and appropriate carbonyl compounds.
- Introduction of Cyano Group : Through nucleophilic substitution reactions.
- Final Acetamide Formation : By reacting with phenylacetyl chloride.
Anticancer Activity
Research indicates that compounds similar to (Z)-2-cyano derivatives exhibit significant anticancer properties. A study evaluated a series of 5-substituted 2-cyano derivatives against 59 human tumor cell lines representing various cancers. Notably:
- A hit compound demonstrated selective inhibition of growth in CNS, kidney, and breast cancer cell lines .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in tumor growth and proliferation.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that may contribute to their cytotoxic effects against cancer cells .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of related thiazolidinone derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(3-Chlorobenzyl)-4-thiazolidinone | Similar thiazolidine core without cyano group | Antibacterial |
| 4-Oxo-thiazolidine derivatives | Various substitutions on the ring | Anticancer |
| 5-Acetylthiazolidine | Contains acetyl instead of cyano | Antifungal |
Case Studies
- Case Study on Antitumor Activity : A study synthesized several derivatives based on the thiazolidinone structure and tested their activity against a panel of tumor cell lines. One derivative showed significant selectivity against specific cancer types, indicating the potential for targeted cancer therapies .
- Antioxidant Evaluation : Another investigation focused on evaluating the antioxidant properties of thiazolidinone compounds, revealing that certain derivatives exhibited strong antiradical activity and cytotoxic effects on malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
